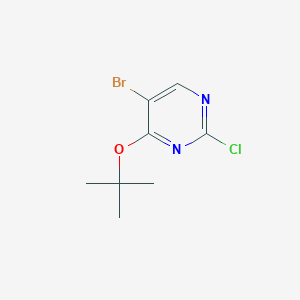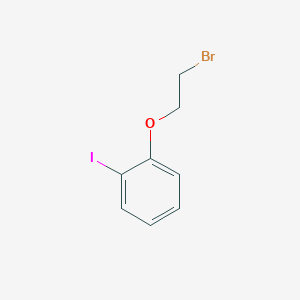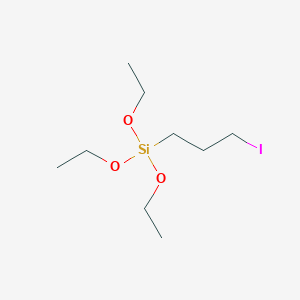
(3-Iodopropyl)triethoxysilane
Descripción general
Descripción
3-Iodopropyltriethoxysilane is a type of silane that is often used in various chemical applications . It is a part of the organosilicon compounds and is known for its reactivity and versatility .
Molecular Structure Analysis
The molecular formula of 3-Iodopropyltriethoxysilane is C9H21IO3Si . The SMILES string representation isCCOSi(OCC)OCC , which provides a linear representation of the compound’s structure. Physical And Chemical Properties Analysis
3-Iodopropyltriethoxysilane has a molecular weight of 290.17 . It has a refractive index of 1.473 (lit.) and a density of 1.482 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Gene Delivery Systems
(3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles (APTES-IONPs), a compound similar to (3-Iodopropyl)triethoxysilane, have been evaluated for biomedical applications, particularly in gene delivery. Combining these nanoparticles with cationic polymers results in enhanced gene-binding capacity and improved gene transfection efficiency in various cell types. This combo system is promising for gene therapy due to its biocompatibility, high gene-carrying ability, and low cytotoxicity (Zhang et al., 2013).
Surface Functionalization
(3-Aminopropyl)triethoxysilane (APTES), closely related to (3-Iodopropyl)triethoxysilane, is used for surface functionalization of silicon oxide surfaces. A proposed method using ethanol as a solvent for APTES results in functionalized silicon substrates, indicating the potential of using similar organosilanes like (3-Iodopropyl)triethoxysilane in similar applications (Miranda et al., 2020).
Electrodeposition and Characterization
Electrodeposition of (3-aminopropyl)triethoxysilane based films on gold electrodes has been explored, with these films showing promise for sensor applications due to their amino-terminated surface. This suggests potential uses for (3-Iodopropyl)triethoxysilane in similar contexts (Herlem et al., 2008).
Morphology and Amine Accessibility
The morphology and chemical reactivity of (3-Aminopropyl) triethoxysilane (APTES) films on glass substrates have been studied, revealing differences in amine accessibility based on the preparation method. This could be relevant for the application of (3-Iodopropyl)triethoxysilane in creating functional surfaces (Wang & Vaughn, 2008).
Surface Wettability
(3-Aminopropyl)triethoxysilane (APTES) self-assembled monolayers have been investigated for their unique nonideal wetting properties related to their structure. This research could guide the application of similar compounds like (3-Iodopropyl)triethoxysilane in tailoring surface wettability (Zeng et al., 2011).
Magnetite Nanoparticle Coating
Magnetite nanoparticles coated with (3-aminopropyl)triethoxysilane have been synthesized and characterized. Their ability to bind biological molecules, drugs, and metals suggests potential applications for (3-Iodopropyl)triethoxysilane in creating similar biocompatible coatings (Yamaura et al., 2004).
Silane Layers on Silicon Surfaces
(3-Aminopropyl)triethoxysilane (APTES) interaction with silicon surfaces has been studied to understand the mechanism of silane grafting and its influence on protein adsorption. This research could be relevant for applying (3-Iodopropyl)triethoxysilane in similar contexts (Aissaoui et al., 2012).
Biofunctionalized Cellulose Paper Matrix
A study on (3-Aminopropyl)triethoxysilane (APTES)/Caprine liver-derived extracellular matrix (CLECM) coated paper matrix for cell delivery applications reveals that similar surface modifications with (3-Iodopropyl)triethoxysilane could be useful in biomedical applications (Agarwal et al., 2019).
Graft Polystyrene Chains on Graphene
(3-Aminopropyl) triethoxysilane was grafted on graphene to yield various graft densities, demonstrating potential applications of (3-Iodopropyl)triethoxysilane in material science for modifying graphene surfaces (Roghani‑Mamaqani & Khezri, 2016).
CO2 Adsorption Capacity
Research on (3-aminopropyl)triethoxysilane (APTES) grafting and cobalt nanoparticles (Co-NPs) immobilization on cocoa shell to improve CO2 adsorption capacity suggests that (3-Iodopropyl)triethoxysilane could be utilized in similar environmental applications (Bargougui et al., 2018).
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-Iodopropyltriethoxysilane are not mentioned in the search results, one paper suggests its potential use in the synthesis of heavy atom-concentrated organically modified silica nanoparticles . Another paper discusses its use in the synthesis of ordered mesoporous silica .
Propiedades
IUPAC Name |
triethoxy(3-iodopropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21IO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFOAIOEZRFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCI)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21IO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472538 | |
| Record name | (3-Iodopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57483-09-7 | |
| Record name | (3-Iodopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

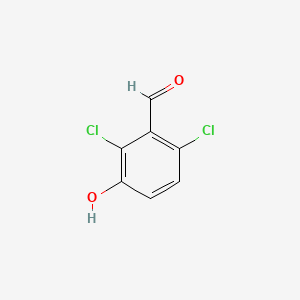

![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)
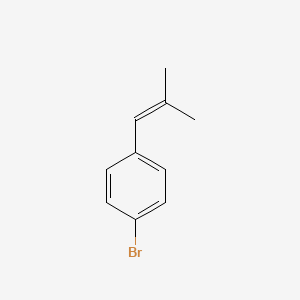
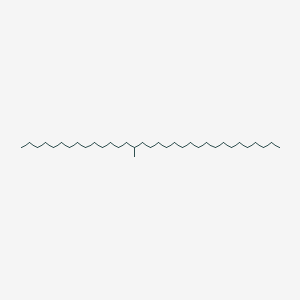

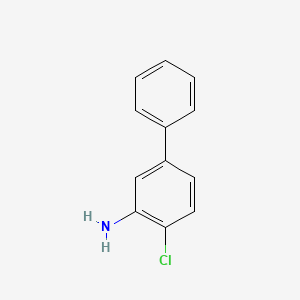


![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)
